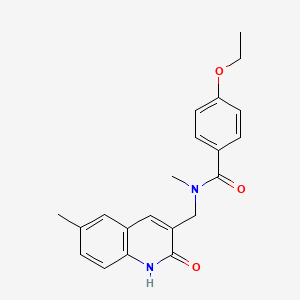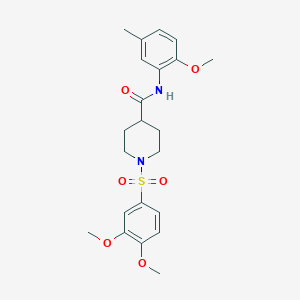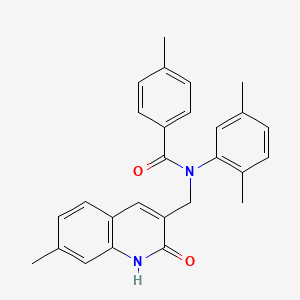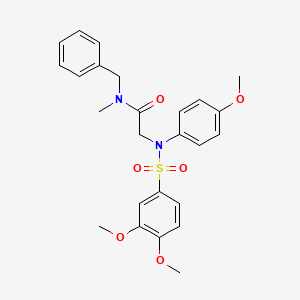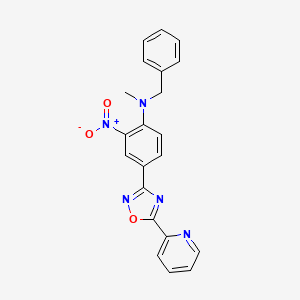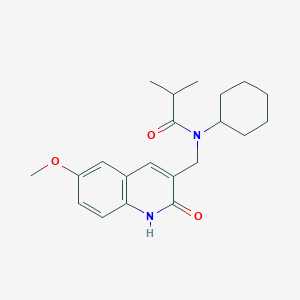
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide, also known as CMPI, is a chemical compound that has shown promising results in scientific research. CMPI belongs to the class of compounds known as quinolinyl amides, which have been found to possess various biological activities.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide has been found to have various biological activities, including anticancer, antitumor, and anti-inflammatory properties. In a study conducted by Liu et al. (2019), this compound was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. (2018) showed that this compound had potent antitumor activity against liver cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide is not fully understood. However, studies have shown that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In a study conducted by Li et al. (2018), this compound was found to induce apoptosis in liver cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide in lab experiments is its potent biological activities. This compound has been found to have anticancer, antitumor, and anti-inflammatory properties, making it a promising compound for drug development. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide include further elucidation of its mechanism of action, investigation of its pharmacokinetics and pharmacodynamics in vivo, and evaluation of its safety and toxicity.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)isobutyramide involves the reaction of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid with cyclohexylamine and isobutyryl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization. The yield of the synthesis method is reported to be around 60%.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-14(2)21(25)23(17-7-5-4-6-8-17)13-16-11-15-12-18(26-3)9-10-19(15)22-20(16)24/h9-12,14,17H,4-8,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMGZDFBADEUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

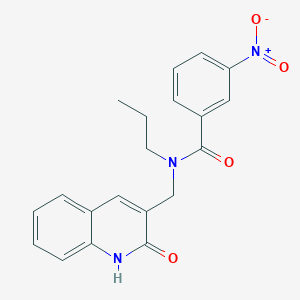
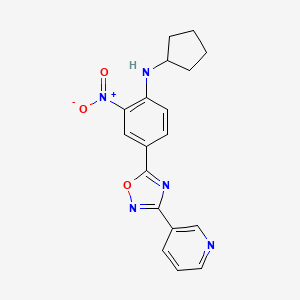

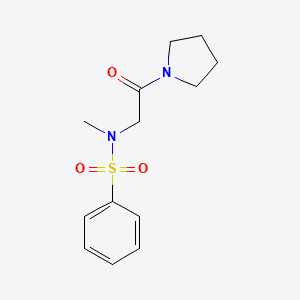
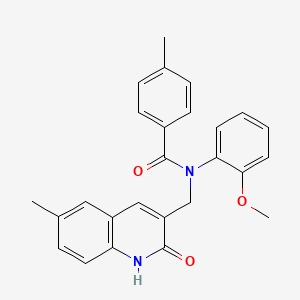
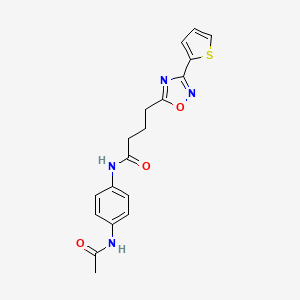
![N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
